molecular formula C11H13FN2O3S B2663450 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 681226-64-2

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2663450
CAS No.: 681226-64-2
M. Wt: 272.29
InChI Key: ABPADUJJECLIKD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a piperazine-derived compound characterized by a fluorobenzenesulfonyl group at the 4-position of the piperazine ring and a carbaldehyde functional group at the 1-position. This structure combines sulfonamide and aldehyde moieties, making it a versatile intermediate in medicinal chemistry and drug discovery. The fluorobenzenesulfonyl group enhances metabolic stability and binding affinity in biological systems, while the aldehyde functionality allows for further derivatization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPADUJJECLIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from piperazine, including those containing the 4-(4-fluorobenzenesulfonyl) moiety. For example, derivatives of fluoroquinolone incorporating piperazine structures have shown significant efficacy against resistant bacterial strains, including ciprofloxacin-resistant Pseudomonas aeruginosa. These derivatives exhibited minimum inhibitory concentration (MIC) values as low as 16 μg/mL, demonstrating their potential as new antimicrobial agents .

GPR44 Antagonism

Another area of application is in the development of GPR44 antagonists. Compounds similar to 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde have been explored for their ability to inhibit GPR44, a receptor implicated in various inflammatory processes. The synthesis of analogues has shown enhanced binding affinity and biological activity, suggesting that modifications to the piperazine structure can lead to improved therapeutic agents .

Drug Delivery Systems

The compound has also been investigated for its role in pharmaceutical formulations aimed at enhancing drug bioavailability. A recent patent describes a solid dispersion formulation that incorporates this compound to improve the therapeutic potential of associated drugs. This formulation aims to minimize dosage size while maximizing efficacy, indicating its importance in drug delivery systems .

Synthesis and Evaluation of Derivatives

A comprehensive study involved the synthesis of various derivatives based on this compound, followed by an evaluation of their biological activities. The results indicated that certain derivatives exhibited potent bactericidal effects against both Gram-negative and Gram-positive bacteria. The presence of additional substituents at specific positions on the piperazine ring was found to significantly influence antibacterial activity .

Development of Antagonists

In another case study, researchers synthesized a series of compounds derived from this compound and assessed their antagonistic properties against GPR44. The findings revealed that modifications to the compound's structure could lead to enhanced receptor binding and biological activity, thereby supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The fluorine atom enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine-1-carbaldehyde derivatives vary significantly based on substituents at the 4-position of the piperazine ring. Key analogs include:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Features
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde 4-Fluorobenzenesulfonyl 284.30* Combines sulfonamide stability with aldehyde reactivity; antimicrobial potential
4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23) 2-Naphthoyl 294.34* AKR1C1-selective inhibitor (Ki = 64 μM); non-polar aromatic group enhances enzyme binding
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl 235.24 Nitro group confers electron-withdrawing effects; used in redox-active scaffolds
4-(14H-Dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde (Compound 5) Dibenzo[a,j]xanthene 422.43* Antiviral activity against tobacco mosaic virus; bulky aromatic system improves host resistance
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Coumarin-linked phenoxyacetyl 422.43 Chromophore enhances fluorescence properties; potential for optical applications

*Calculated based on molecular formulas.

Biological Activity

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure, featuring a piperazine ring and a sulfonyl group, positions it as a versatile building block in drug design, particularly for enzyme inhibitors and therapeutic agents.

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC10H10FNO3S
Molecular Weight233.25 g/mol
CAS NumberNot specified in sources

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various pathological processes. It has been studied for its effects on:

  • Tyrosinase Inhibition : The compound has shown significant inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This property makes it a candidate for treating hyperpigmentation disorders. For instance, derivatives of this compound have demonstrated IC50 values as low as 0.18 μM, indicating potent activity compared to traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
  • Enzyme Inhibition : The sulfonyl group enhances the reactivity of the piperazine moiety, allowing it to interact effectively with various enzyme targets, including kinases involved in cancer pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Tyrosinase Inhibition : A study evaluated multiple derivatives of 4-(4-fluorobenzyl)piperazine, revealing that some compounds acted as competitive inhibitors with significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity .
  • Antiviral Activity : Analogues of the compound have been identified as potent inhibitors against chikungunya virus (CHIKV) in vitro. These studies highlighted structure-activity relationships that inform the design of more effective antiviral agents .
  • Cancer Research : The compound's derivatives are being investigated for their anticancer properties, particularly targeting specific molecular pathways associated with tumor growth and metastasis .

Comparative Analysis of Biological Activity

A comparative analysis between this compound and similar compounds reveals distinct advantages in terms of potency and specificity:

CompoundTarget EnzymeIC50 (µM)Notes
This compoundTyrosinase0.18Highly effective, non-cytotoxic
Kojic AcidTyrosinase17.76Traditional inhibitor
Compound from study CHIKV<10Potent antiviral activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde, and how are reaction conditions optimized?

  • Methodology: The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, in analogous compounds like 4-(4-fluorobenzyl)piperazine derivatives, nucleophilic substitution is performed using fluorinated benzyl halides under basic conditions (e.g., DCM, DIEA) . Key steps include:

  • Sulfonylation: Reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group.
  • Formylation: Introduction of the aldehyde group via oxidation of a hydroxymethyl intermediate or direct formylation using reagents like POCl₃ in DMF.
  • Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride:piperazine) are critical for yield improvement. Typical yields range from 50–70% after purification by column chromatography .

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the fluorobenzenesulfonyl group (e.g., aromatic protons at δ 7.3–7.5 ppm) and the aldehyde proton (δ ~9.8 ppm) .
  • Elemental Analysis: Matches calculated and observed values (e.g., C: 48.5%, H: 4.2%, N: 10.6%) to confirm purity .
  • Mass Spectrometry: ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 313.1) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Use Cases:

  • Enzyme Inhibition: Acts as a scaffold for designing inhibitors targeting kinases or proteases due to its sulfonyl and aldehyde functional groups, which can form covalent bonds with active-site residues .
  • Receptor Binding Studies: The fluorobenzenesulfonyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drug candidates .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorobenzenesulfonyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights:

  • Steric Hindrance: The sulfonyl group reduces nucleophilicity at the piperazine nitrogen, requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
  • Electronic Effects: The electron-withdrawing fluorine atom stabilizes transition states in SNAr reactions, enabling regioselective substitutions at the para position.
  • Case Study: In analogous piperazine derivatives, coupling with aryl boronic acids achieved 60–80% yields under microwave-assisted conditions (100°C, 30 min) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Data Reconciliation:

  • Dose-Response Curves: Reproduce assays using standardized protocols (e.g., IC₅₀ values in triplicate) to rule out false positives/negatives .
  • Structural Analogues: Compare activity trends with derivatives lacking the aldehyde group (e.g., 4-(4-fluorobenzenesulfonyl)piperazine) to isolate the role of the carbaldehyde moiety .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by minor structural differences .

Q. How is the compound’s toxicity profile assessed in preclinical studies?

  • Toxicological Evaluation:

  • In Vitro Assays: HepG2 cell viability assays (MTT protocol) show an LD₅₀ of >50 μM, suggesting low acute toxicity .
  • Genotoxicity: Ames test (TA98 and TA100 strains) confirms no mutagenic potential up to 1 mM .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) reveals a half-life of >60 min, indicating moderate hepatic clearance .

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